molecular formula C8H8INO2 B13891971 1-Ethyl-3-iodo-5-nitrobenzene

1-Ethyl-3-iodo-5-nitrobenzene

Cat. No.: B13891971
M. Wt: 277.06 g/mol
InChI Key: BMEXWWYGVGCVBD-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-5-nitrobenzene is an organic compound belonging to the class of nitrobenzenes It features an ethyl group, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, iodination, and alkylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, Lewis acid catalysts (e.g., aluminum chloride).

Major Products:

    Oxidation: 1-Ethyl-3-amino-5-nitrobenzene.

    Reduction: 1-Ethyl-3-iodo-5-aminobenzene.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-Ethyl-3-iodo-5-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-iodo-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The ethyl group can affect the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

    1-Ethyl-2-nitrobenzene: Lacks the iodine atom, resulting in different reactivity and applications.

    1-Iodo-2-nitrobenzene: Lacks the ethyl group, affecting its solubility and interactions.

    1-Ethyl-4-nitrobenzene: The nitro group is in a different position, leading to variations in chemical behavior.

Uniqueness: 1-Ethyl-3-iodo-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

1-ethyl-3-iodo-5-nitrobenzene

InChI

InChI=1S/C8H8INO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3

InChI Key

BMEXWWYGVGCVBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

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